N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that contains both thiophene and isoxazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Biochemical Analysis
Biochemical Properties
It was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts .
Cellular Effects
Preliminary studies suggest that the compound possesses significant antioxidant and antimicrobial properties .
Molecular Mechanism
It was found that the compound interacts with DNA bases such as guanine, thymine, adenine, and cytosine .
Preparation Methods
The synthesis of N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium iodide under aerobic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial and antioxidant activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with various molecular targets. It can bind to DNA bases, such as guanine, thymine, adenine, and cytosine, through electrophilicity-based charge transfer . This interaction can disrupt the normal function of these bases, leading to its biological effects. Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound also contains a thiophene ring and exhibits similar biological activities.
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-6-4-8(15-13-6)9(14)12-10-7(5-11)2-3-16-10/h2-4H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWXHBKOFSPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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